4(3H)-Pyrimidinone, 6-fluoro-5-methyl-
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Overview
Description
6-fluoro-5-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a fluorine atom at position 6 and a methyl group at position 5, along with a keto group at position 4. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-5-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methylamine, followed by hydrolysis to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of 6-fluoro-5-methyl-1H-pyrimidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-5-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-fluoro-5-methyl-1H-pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-fluoro-5-methyl-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-5-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A pyrimidine analog used as an anticancer agent.
6-azauracil: Known for its antimicrobial properties.
5-methylcytosine: A methylated form of cytosine involved in epigenetic regulation.
Uniqueness
6-fluoro-5-methyl-1H-pyrimidin-4-one is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, selectivity, and potency in various applications .
Properties
Molecular Formula |
C5H5FN2O |
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Molecular Weight |
128.10 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9) |
InChI Key |
RZIOKIZWINGNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)F |
Origin of Product |
United States |
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